

Propioxatin B chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Propioxatin B*

Cat. No.: *B15567676*

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Unraveling Propioxatin B: A Tale of Two Molecules

The identity of "**Propioxatin B**" presents a notable case of ambiguity within chemical literature, with the name referring to two distinct molecules originating from vastly different natural sources and exhibiting unrelated biological activities. One is a well-characterized enkephalinase B inhibitor isolated from the bacterium *Kitasatospacia setae*. The other is described by some chemical suppliers as a tricyclic sesquiterpenoid from vetiver grass with purported anti-tuberculosis properties.

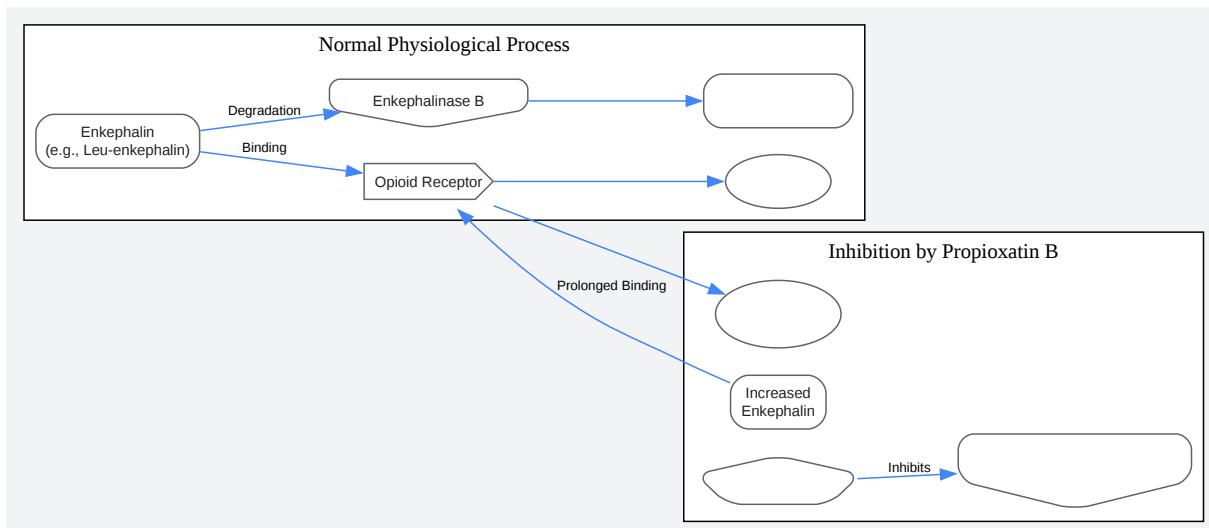
This technical guide will provide an in-depth analysis of the scientifically validated enkephalinase B inhibitor, **Propioxatin B**. As for the tricyclic sesquiterpenoid, a thorough review of scientific literature and chemical databases did not yield a definitive chemical structure or stereochemical configuration. Therefore, this document will focus exclusively on the well-documented microbial metabolite.

Propioxatin B: The Enkephalinase B Inhibitor

Propioxatin B is a natural product isolated from the fermentation broth of *Kitasatospacia setae* SANK 60684. It belongs to a class of dipeptide derivatives that potently and specifically inhibit enkephalinase B, an enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins. By preventing this degradation, **Propioxatin B** enhances the analgesic and other physiological effects of enkephalins.

Chemical Structure and Stereochemistry

Propioxatin B is an N-acyl-L-prolyl-L-valine derivative.^[1] Its molecular formula is C₁₈H₃₁N₃O₆.^[1] The N-acyl group is an α -isobutyl succinic acid β -hydroxamic acid.^[1] The stereochemistry of the amino acid residues is L-proline and L-valine. The stereocenter of the α -isobutyl succinic acid moiety has been determined as (S).



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References

- 1. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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